5-cyano-4-oxo-1H-quinoline-2-carboxylic acid
Overview
Description
5-cyano-4-oxo-1H-quinoline-2-carboxylic acid is a chemical compound with the molecular formula C11H6N2O3. It belongs to the quinolone family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-4-oxo-1H-quinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent oxidation .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to facilitate the cyclization and oxidation steps efficiently .
Chemical Reactions Analysis
Types of Reactions
5-cyano-4-oxo-1H-quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Introduction of different functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include quinoline derivatives with different functional groups, which can be further utilized in various applications .
Scientific Research Applications
5-cyano-4-oxo-1H-quinoline-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of various chemical intermediates and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-cyano-4-oxo-1H-quinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication in bacteria, thereby exhibiting antibacterial activity . Additionally, it may interact with other cellular targets, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydro-4-oxoquinoline-3-carboxylic acid: Another quinolone derivative with similar biological activities.
6-Fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: A fluorinated quinolone with enhanced antibacterial properties.
7-Chloro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Known for its use in the synthesis of antibacterial agents.
Uniqueness
5-cyano-4-oxo-1H-quinoline-2-carboxylic acid is unique due to the presence of the cyano group at the 5-position, which imparts distinct chemical and biological properties compared to other quinolone derivatives .
Properties
Molecular Formula |
C11H6N2O3 |
---|---|
Molecular Weight |
214.18 g/mol |
IUPAC Name |
5-cyano-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H6N2O3/c12-5-6-2-1-3-7-10(6)9(14)4-8(13-7)11(15)16/h1-4H,(H,13,14)(H,15,16) |
InChI Key |
FQOJECSAGXJVGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=CC2=O)C(=O)O)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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